molecular formula C23H28N2O3 B5022502 1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide

1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide

Cat. No. B5022502
M. Wt: 380.5 g/mol
InChI Key: NNMASEQAYUSUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic and euphoric effects. However,

Mechanism of Action

1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, which leads to the release of dopamine and other neurotransmitters that produce feelings of pleasure and euphoria. This compound is a potent agonist of the mu-opioid receptor, which means that it has a strong affinity for this receptor and produces a powerful response.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to produce a range of subjective effects, such as euphoria, relaxation, and feelings of well-being.

Advantages and Limitations for Lab Experiments

1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective mu-opioid receptor agonist, which makes it useful for studying the effects of opioid receptor activation. It is also relatively easy to synthesize, which makes it more accessible than some other opioids.
However, there are also several limitations to using this compound in lab experiments. One of the main limitations is its potential for abuse. This compound is a powerful opioid that can produce addiction and dependence, which makes it difficult to use in long-term studies. Additionally, there is a lack of data on the long-term effects of this compound, which makes it difficult to assess its safety and efficacy.

Future Directions

There are several future directions for research on 1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide. One area of interest is its potential use as a pain reliever. Researchers are currently investigating the safety and efficacy of this compound as an alternative to traditional opioids. Another area of interest is its potential use as a research tool. This compound could be used to study the effects of opioid receptor activation and to develop new drugs that target these receptors. Finally, more research is needed to determine the long-term effects of this compound and to assess its potential for abuse and dependence.

Synthesis Methods

1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The exact method of synthesis is beyond the scope of this paper, but it is important to note that this compound is a synthetic compound that is not found in nature.

Scientific Research Applications

1-(3-methoxybenzyl)-N-methyl-6-oxo-N-(2-phenylethyl)-3-piperidinecarboxamide has been studied for its potential use as a pain reliever. It has been shown to be effective in reducing pain in animal models, and some researchers believe that it could be used as an alternative to traditional opioids. However, more research is needed to determine the safety and efficacy of this compound as a pain reliever.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-24(14-13-18-7-4-3-5-8-18)23(27)20-11-12-22(26)25(17-20)16-19-9-6-10-21(15-19)28-2/h3-10,15,20H,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMASEQAYUSUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.